molecular formula C9H13NS B15324351 (2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine

(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine

Cat. No.: B15324351
M. Wt: 167.27 g/mol
InChI Key: VVLUPAIOIWRZFN-UHFFFAOYSA-N
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Description

(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine is a cyclopropane-containing methanamine derivative featuring a 3-methylthiophen-2-yl substituent. The cyclopropane ring introduces significant steric strain, which often enhances binding affinity to biological targets by restricting conformational flexibility .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

[2-(3-methylthiophen-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H13NS/c1-6-2-3-11-9(6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3

InChI Key

VVLUPAIOIWRZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CC2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 3-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Heterocycle/Substituent Molecular Formula Molar Mass (g/mol) Key Features
(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine Cyclopropylmethanamine 3-Methylthiophen-2-yl C9H13NS* 167.27* High steric strain, sulfur atom
2-(3-Methylthiophen-2-yl)propan-1-amine Propane chain 3-Methylthiophen-2-yl C8H13NS 155.26 Flexible backbone, lower strain
(+)-27 Cyclopropylmethanamine 5-Fluoro-2-methoxyphenyl C18H20ClFN 320.81 Chlorobenzyl group, fluorinated
Compound 12 Cyclopropylmethanamine 2,4-Difluorophenyl, pyrazole C21H19F5N3 408.39 Trifluoromethyl, difluorophenyl

*Inferred based on cyclopropane core and substituents.

Key Observations :

  • Cyclopropane vs.
  • Heterocyclic Variations : Replacement of thiophene with fluorinated phenyl (e.g., (+)-27) or pyridine (e.g., compound 14 in ) alters electronic properties and lipophilicity, impacting bioavailability and target engagement .

Key Observations :

  • Reductive Amination : Commonly used for cyclopropylmethanamines (e.g., NaBH(OAc)3 in DCE for stability or NaBH4 in MeOH for stereocontrol) .
  • Microwave Synthesis : Enhances efficiency in coupling reactions, as seen in PDE10A inhibitor synthesis (60% yield for compound 6 ).

Spectroscopic Characterization

Table 3: NMR and HRMS Data Comparison
Compound Name 1H NMR Shifts (δ, ppm) 13C NMR Shifts (δ, ppm) HRMS (ESI) [M+H]+ Reference
Compound 35 7.20 (d, J=8.4 Hz), 3.85 (s) 161.2 (C-F), 56.2 (OCH3) 376.1412 (calc), 376.1410 (obs)
(+)-20 6.95 (d, J=2.4 Hz), 3.75 (s) 113.3 (d, J=28.5 Hz), 56.2 (OCH3) 316.1707 (calc), 316.1710 (obs)
Compound 14 N/A N/A N/A

Key Observations :

  • Fluorine and Methoxy Groups : Distinctive splitting patterns (e.g., doublets in 1H NMR) and carbon shifts (e.g., 161.2 ppm for C-F in compound 35 ) aid in structural confirmation.
  • Chiral Centers : Compounds like (+)-20 exhibit optical activity ([α]D20 = -39.0°), critical for enantioselective receptor interactions .
Table 4: Pharmacological Profiles
Compound Name Target Activity/IC50 Therapeutic Area Reference
Compound 38 5-HT2C Receptor Functionally selective Neurological disorders
Compound 12 ALK Kinase Inhibitor (nM range) Oncology
Compound 14 PDE10A Inhibitor (high potency) Schizophrenia
(+)-27 5-HT2C Receptor Agonist Depression, obesity

Key Observations :

  • 5-HT2C Selectivity : Fluorinated phenyl derivatives (e.g., compound 38) show functional selectivity for 5-HT2C over other serotonin receptors, reducing off-target effects .
  • Kinase Inhibition : Bulkier substituents (e.g., trifluoromethyl in compound 12) improve potency against ALK .

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